Cas no 1805499-02-8 (4-Aminomethyl-2-cyano-6-nitrobenzoic acid)

4-Aminomethyl-2-cyano-6-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Aminomethyl-2-cyano-6-nitrobenzoic acid
-
- インチ: 1S/C9H7N3O4/c10-3-5-1-6(4-11)8(9(13)14)7(2-5)12(15)16/h1-2H,3,10H2,(H,13,14)
- InChIKey: XUIYAYIUJDFOAU-UHFFFAOYSA-N
- SMILES: OC(C1C(C#N)=CC(CN)=CC=1[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 342
- トポロジー分子極性表面積: 133
- XLogP3: -2.4
4-Aminomethyl-2-cyano-6-nitrobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015019157-1g |
4-Aminomethyl-2-cyano-6-nitrobenzoic acid |
1805499-02-8 | 97% | 1g |
1,460.20 USD | 2021-06-18 | |
Alichem | A015019157-250mg |
4-Aminomethyl-2-cyano-6-nitrobenzoic acid |
1805499-02-8 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
Alichem | A015019157-500mg |
4-Aminomethyl-2-cyano-6-nitrobenzoic acid |
1805499-02-8 | 97% | 500mg |
806.85 USD | 2021-06-18 |
4-Aminomethyl-2-cyano-6-nitrobenzoic acid 関連文献
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
4-Aminomethyl-2-cyano-6-nitrobenzoic acidに関する追加情報
4-Aminomethyl-2-cyano-6-nitrobenzoic Acid (CAS No. 1805499-02-8)
The compound 4-Aminomethyl-2-cyano-6-nitrobenzoic Acid (CAS No. 1805499-02-8) is a highly functionalized aromatic compound with a unique combination of substituents that make it a valuable molecule in various fields of chemistry and materials science. This compound is characterized by the presence of an aminomethyl group at the para position, a cyano group at the meta position, and a nitro group at the ortho position relative to the carboxylic acid moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic research and industrial applications.
Recent studies have highlighted the potential of 4-Aminomethyl-2-cyano-6-nitrobenzoic Acid in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents. The aminomethyl group is known to enhance bioavailability, while the cyano group contributes to structural rigidity and electronic properties. The nitro group, on the other hand, introduces electron-withdrawing effects, which can modulate the reactivity of the molecule in biological systems. These properties collectively make this compound a promising candidate for designing bioactive molecules with tailored pharmacokinetic profiles.
In terms of synthesis, researchers have developed efficient routes to prepare 4-Aminomethyl-2-cyano-6-nitrobenzoic Acid using modern organic chemistry techniques. One such method involves a multi-step process starting from benzoic acid derivatives, followed by sequential introduction of substituents through nucleophilic aromatic substitution and oxidation reactions. The use of microwave-assisted synthesis has also been reported, significantly reducing reaction times while maintaining high yields. These advancements underscore the importance of optimizing synthetic protocols to meet the growing demand for this compound in various applications.
The application of 4-Aminomethyl-2-cyano-6-nitrobenzoic Acid extends beyond pharmaceuticals into materials science, where it serves as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The presence of multiple functional groups allows for versatile chemical modifications, enabling the creation of materials with tailored electronic and mechanical properties. For instance, the cyano group can act as a coordinating site for metal ions, while the nitro group can participate in redox reactions, making this compound ideal for applications in energy storage devices like supercapacitors and batteries.
Recent research has also explored the use of 4-Aminomethyl-2-cyano-6-nitrobenzoic Acid in analytical chemistry as a chiral selector for enantioselective separations. The molecule's unique stereochemistry and functional groups make it an effective chiral auxiliary in chromatographic techniques, enhancing the resolution of enantiomers in complex mixtures. This application highlights its versatility across different domains of chemistry.
In conclusion, 4-Aminomethyl-2-cyano-6-nitrobenzoic Acid (CAS No. 1805499-02-8) is a multifaceted compound with significant potential in drug development, materials science, and analytical chemistry. Its distinctive combination of functional groups provides a platform for innovative research and practical applications. As ongoing studies continue to uncover new properties and uses for this compound, its role in advancing scientific knowledge and technological innovation is expected to grow further.
1805499-02-8 (4-Aminomethyl-2-cyano-6-nitrobenzoic acid) Related Products
- 2111795-61-8(Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate)
- 556110-52-2(2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one)
- 29743-74-6(ethyl (2Z)-3-phenylpent-2-enoate)
- 1935125-43-1(4,4,4-trifluoro-3-phenylbutan-2-ol)
- 2648957-37-1(1-1-(difluoromethyl)-3-methylidenecyclobutylmethanamine hydrochloride)
- 2172434-24-9(2-2-fluoro-4-(trifluoromethyl)phenylpyridine-3,4-diamine)
- 887246-76-6(1-benzyl 4-ethyl (2S)-2-aminobutanedioate)
- 2679832-43-8(tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate)
- 1251573-80-4(N-(3-methoxyphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide)
- 1021062-88-3(2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide)




